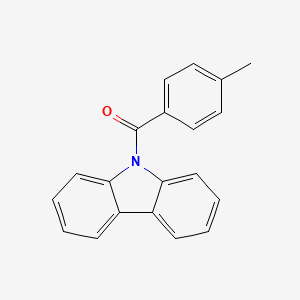

carbazol-9-yl-(4-methylphenyl)methanone

Vue d'ensemble

Description

ML126 est un médicament de petite molécule initialement développé par The Broad Institute, Inc. Il fonctionne comme un inhibiteur du gène de la streptokinase et est principalement étudié pour ses applications thérapeutiques potentielles dans le traitement des infections bactériennes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de ML126 implique plusieurs étapes, y compris la formation d'intermédiaires clés par le biais de diverses réactions organiques. Les voies de synthèse et les conditions de réaction spécifiques sont exclusives et non divulguées publiquement. Les méthodes générales de synthèse de médicaments à petites molécules comprennent souvent:

Formation de liaisons carbone-carbone: Utilisation de réactions telles que le couplage de Suzuki, la réaction de Heck ou la réaction de Grignard.

Transformations de groupes fonctionnels: Y compris les réactions d'oxydation, de réduction et de substitution pour introduire ou modifier des groupes fonctionnels.

Purification: Des techniques telles que la chromatographie liquide haute performance préparative (Prep-HPLC) sont couramment utilisées pour isoler et purifier le produit final

Méthodes de production industrielle

La production industrielle de ML126 impliquerait probablement la mise à l'échelle des méthodes de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction pour les lots plus importants, la garantie d'une qualité constante et la mise en œuvre de techniques de purification adaptées à la production à grande échelle.

Analyse Des Réactions Chimiques

Types de réactions

ML126 peut subir diverses réactions chimiques, notamment:

Oxydation: Introduction d'atomes d'oxygène ou élimination d'atomes d'hydrogène.

Réduction: Addition d'atomes d'hydrogène ou élimination d'atomes d'oxygène.

Substitution: Remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants

Oxydation: Réactifs tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction: Réactifs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium.

Substitution: Les conditions peuvent inclure l'utilisation de nucléophiles ou d'électrophiles en milieu acide ou basique.

Produits principaux

Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques présents dans ML126 et des réactifs utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.

Applications de recherche scientifique

ML126 a plusieurs applications de recherche scientifique, notamment:

Chimie: Utilisé comme composé outil pour étudier l'inhibition du gène de la streptokinase et ses effets sur la croissance bactérienne.

Biologie: Étudié pour son rôle dans la modulation des infections bactériennes et la compréhension des mécanismes de résistance bactérienne.

Industrie: Pourrait être utilisé dans le développement de nouveaux agents antibactériens et dans la recherche axée sur la lutte contre la résistance aux antibiotiques.

Mécanisme d'action

ML126 exerce ses effets en inhibant le gène de la streptokinase, qui est crucial pour la virulence et la survie de certaines espèces bactériennes. En ciblant ce gène, ML126 perturbe la production de streptokinase, réduisant ainsi la capacité des bactéries à envahir les tissus de l'hôte et à échapper au système immunitaire .

Applications De Recherche Scientifique

Organic Electronics

Thermally Activated Delayed Fluorescence (TADF) Materials

Carbazol derivatives are pivotal in the development of TADF materials, which are essential for organic light-emitting diodes (OLEDs). The compound's structure allows for efficient separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), facilitating reverse intersystem crossing (RISC) processes that enhance light emission efficiency. Studies have shown that carbazole-based TADF materials can significantly improve the performance of OLED devices by increasing their luminous efficiency and stability .

Photovoltaics

Donor-Acceptor Systems

Carbazol-9-yl-(4-methylphenyl)methanone can be utilized in donor-acceptor systems for organic photovoltaics. The compound's ability to act as a donor allows for effective charge separation when paired with suitable acceptors. This characteristic is crucial in optimizing the power conversion efficiency of organic solar cells . The compound's electronic properties have been investigated through density functional theory (DFT) calculations, revealing insights into its potential applications in energy harvesting technologies .

Photonic Applications

Fluorescent Dyes

The compound has been synthesized into various fluorescent dyes, which are employed in imaging and sensing applications. Its strong absorption and emission characteristics make it suitable for use in biological imaging and as a fluorescent probe in chemical sensing . The optical properties of carbazole-based dyes have been studied extensively, demonstrating their effectiveness in photopolymerization processes and as luminescent materials .

Material Science

Ligands in Coordination Chemistry

Carbazole derivatives serve as ligands in coordination chemistry, forming stable metal complexes that exhibit interesting photophysical properties. These complexes can be utilized in catalysis and as luminescent materials in various applications, including sensors and light-emitting devices . The ability to modify the carbazole structure allows for tuning the electronic properties of these complexes, enhancing their functionality.

Synthesis and Structure-Activity Relationships

Chemical Synthesis Techniques

The synthesis of this compound typically involves methods such as Sonogashira coupling and Knoevenagel reactions. These techniques enable the introduction of various functional groups, allowing researchers to tailor the compound's properties for specific applications. The structural modifications can significantly influence its biological activity and photophysical characteristics .

Case Studies

Mécanisme D'action

ML126 exerts its effects by inhibiting the Streptokinase gene, which is crucial for the virulence and survival of certain bacterial species. By targeting this gene, ML126 disrupts the production of Streptokinase, thereby reducing the bacteria’s ability to invade host tissues and evade the immune system .

Comparaison Avec Des Composés Similaires

Composés similaires

ML141: Un autre inhibiteur du gène de la streptokinase avec des propriétés antibactériennes similaires.

ML267: Un composé avec un mécanisme d'action différent mais qui cible également les infections bactériennes.

Unicité

ML126 est unique dans son inhibition spécifique du gène de la streptokinase, ce qui en fait un outil précieux pour étudier la virulence bactérienne et développer des thérapies antibactériennes ciblées. Sa spécificité et sa puissance le distinguent des autres agents antibactériens qui peuvent avoir des effets plus larges mais moins ciblés .

Activité Biologique

Carbazol-9-yl-(4-methylphenyl)methanone is a compound that has garnered attention in recent years for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by various studies and data.

Overview of Carbazole Derivatives

Carbazole derivatives, including this compound, are known for their broad spectrum of biological activities. These compounds often exhibit antitumor , antimicrobial , antioxidant , and anti-inflammatory effects. The structural features of these derivatives contribute significantly to their biological activities, making them valuable in pharmaceutical research.

Antitumor Activity

Carbazole derivatives have shown promising antitumor activity in various studies. For instance, a study reported that certain carbazole derivatives exhibited significant antiproliferative effects against HeLa cancer cell lines with IC50 values ranging from 7.59 µM to higher concentrations depending on the specific structure of the derivative .

Table 1: Antitumor Activity of Carbazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 7.59 |

| 1-Carbazole-9-yl-2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole | A549 | 10.25 |

| 1-Carbazole-9-yl-2-(substituted phenyl) | MCF-7 | 15.00 |

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial properties. Research has indicated that carbazole derivatives possess significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, with zones of inhibition ranging from 12.6 mm to 22.3 mm at a concentration of 100 µg/mL .

Table 2: Antimicrobial Activity

| Bacterial Strain | Zone of Inhibition (mm) at 100 µg/mL |

|---|---|

| Staphylococcus aureus | 18.5 |

| Escherichia coli | 15.0 |

| Bacillus subtilis | 22.3 |

Antioxidant Activity

Carbazole derivatives are recognized for their antioxidant capabilities, which are crucial in combating oxidative stress-related diseases. Studies have shown that these compounds can effectively reduce free radical production and exhibit strong hydrogen-donating abilities .

Table 3: Antioxidant Activity Assays

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 85% |

| Standard (Ascorbic Acid) | 95% |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound interferes with the cell cycle and induces apoptosis in cancer cells.

- Antimicrobial Mechanism : It disrupts bacterial cell membranes or inhibits essential bacterial enzymes.

- Antioxidative Mechanism : It donates electrons or hydrogen atoms to reactive species, reducing oxidative stress.

Case Studies

Several case studies highlight the effectiveness of carbazole derivatives in clinical settings:

- Case Study on Antitumor Efficacy : A study involving a series of synthesized carbazole derivatives demonstrated their ability to inhibit tumor growth in xenograft models, suggesting potential for further development as anticancer agents.

- Clinical Evaluation for Antimicrobial Properties : A trial assessing the efficacy of carbazole-based compounds against resistant bacterial strains showed promising results, indicating their potential as new antimicrobial agents.

Propriétés

Formule moléculaire |

C20H15NO |

|---|---|

Poids moléculaire |

285.3 g/mol |

Nom IUPAC |

carbazol-9-yl-(4-methylphenyl)methanone |

InChI |

InChI=1S/C20H15NO/c1-14-10-12-15(13-11-14)20(22)21-18-8-4-2-6-16(18)17-7-3-5-9-19(17)21/h2-13H,1H3 |

Clé InChI |

AWZNVFKAFFHLEY-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C4=CC=CC=C42 |

SMILES canonique |

CC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C4=CC=CC=C42 |

Synonymes |

Carbazol-9-yl-(4-methylphenyl)methanone; ML-126 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.